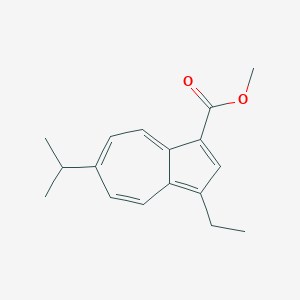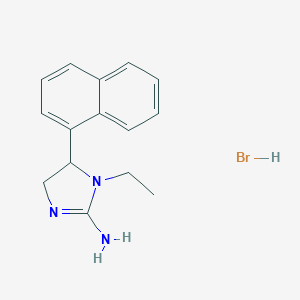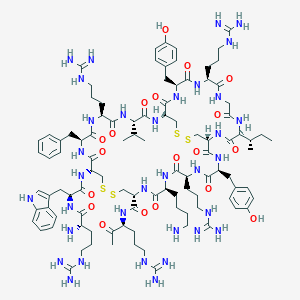
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine (ANB-PE) is a phospholipid derivative that has gained significant attention in the field of biochemistry due to its unique properties. It is a versatile tool for studying membrane dynamics and protein-lipid interactions. ANB-PE is synthesized through a multi-step process that involves the reaction of myristic acid with glycerol, followed by phosphorylation and acylation to form the final product.
Mecanismo De Acción
The mechanism of action of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is based on its ability to insert into lipid bilayers. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is a fluorescent probe that emits light when excited by a specific wavelength of light. When 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is incorporated into a lipid bilayer, it can interact with other lipids and proteins in the membrane, leading to changes in its fluorescence properties. The changes in fluorescence can be used to monitor changes in membrane dynamics and protein-lipid interactions.
Biochemical and Physiological Effects:
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been shown to have minimal effects on cell viability and function, making it a useful tool for studying membrane dynamics and protein-lipid interactions in live cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of membrane curvature on protein localization and trafficking. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the effects of lipids on the activity of antimicrobial peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has several advantages as a research tool. It is a versatile probe that can be used to study a wide range of membrane dynamics and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has some limitations. It is sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. One area of interest is the development of new fluorescent probes that can be used to study specific aspects of membrane dynamics and protein-lipid interactions. Additionally, there is a growing interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for drug discovery and development. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has been used to study the interaction between lipids and antimicrobial peptides, and there is potential for its use in the development of new antimicrobial drugs. Finally, there is interest in the use of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine as a tool for studying lipid metabolism and lipid-related diseases such as atherosclerosis and diabetes.
Métodos De Síntesis
The synthesis of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine involves several steps that require careful attention to detail. The first step involves the reaction of myristic acid with glycerol to form myristoyl-glycerol. This step is followed by phosphorylation of the hydroxyl group on the glycerol backbone with phosphorus oxychloride to form myristoyl-glycerol-3-phosphate. The final step involves acylation of the phosphate group with 2-(2-azido-4-nitrobenzoyl) to form 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine. The purity of 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine is crucial for its use in research, and the synthesis process must be carefully monitored to ensure high purity and yield.
Aplicaciones Científicas De Investigación
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the dynamics of lipid membranes and protein-lipid interactions. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be incorporated into lipid bilayers and used to monitor changes in membrane fluidity, curvature, and lipid organization. Additionally, 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine can be used to study the localization and trafficking of proteins in cells. 2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine has also been used as a tool to study the interaction between lipids and antimicrobial peptides.
Propiedades
Número CAS |
121888-03-7 |
|---|---|
Nombre del producto |
2-(2-Azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine |
Fórmula molecular |
C26H42N5O10P |
Peso molecular |
617.6 g/mol |
Nombre IUPAC |
[(2R)-1-[2-amino(214C)ethoxy(hydroxy)phosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] 2-azido-4-nitrobenzoate |
InChI |
InChI=1S/C26H42N5O10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-25(32)38-19-22(20-40-42(36,37)39-17-16-27)41-26(33)23-15-14-21(31(34)35)18-24(23)29-30-28/h14-15,18,22H,2-13,16-17,19-20,27H2,1H3,(H,36,37)/t22-/m1/s1/i16+2 |
Clave InChI |
FCNAUOXMCCDIFN-FUVUYDQRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[14CH2]N)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N=[N+]=[N-] |
Sinónimos |
2-(2-azido-4-nitrobenzoyl)-1-myristoylglycero-3-phosphoethanolamine AZPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



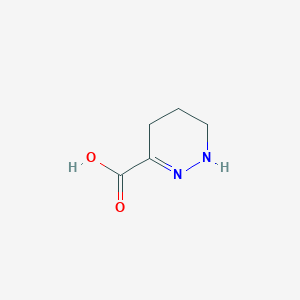
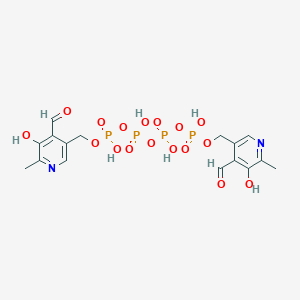
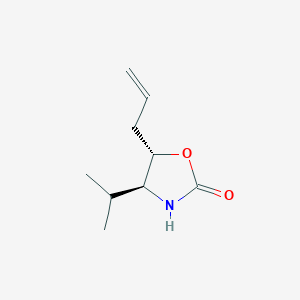
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

